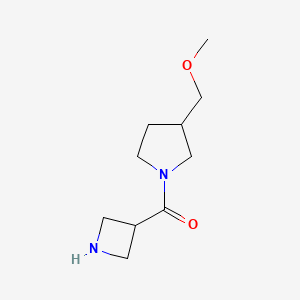

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine

概要

説明

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is a bicyclic amine derivative featuring a pyrrolidine ring substituted with a methoxymethyl group at the 3-position and an azetidine-3-carbonyl moiety. For instance, 1-(azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride (CAS: 2227205-27-6) shares a similar azetidine-pyrrolidine backbone but substitutes the methoxymethyl group with a hydroxyl group . This substitution significantly impacts solubility and biological activity, as hydroxyl groups enhance hydrophilicity compared to methoxymethyl substituents.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine typically involves multiple steps, starting with the preparation of azetidine-3-carboxylic acid and methoxymethylpyrrolidine. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining high purity and consistency.

化学反応の分析

Types of Reactions: 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

科学的研究の応用

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine has found applications in several scientific fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the manufacturing of specialty chemicals and materials.

作用機序

The mechanism by which 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties based on evidence:

Key Research Findings

Synthetic Utility : Azetidine-3-carbonyl-pyrrolidine hybrids are pivotal in divergent synthesis strategies, enabling rapid generation of polycyclic frameworks for drug discovery .

Bioactivity Modulation : Substitutions at the pyrrolidine 3-position (e.g., methoxymethyl vs. hydroxyl) alter pharmacokinetic profiles. Methoxymethyl groups enhance metabolic stability, while hydroxyl groups improve solubility .

Structural Diversity: Compounds like 1-(1-acetyl-pyrrolidine-2-carbonyl)-azetidine-3-carboxylic acid (CAS: 1361111-62-7) demonstrate the versatility of azetidine-pyrrolidine conjugates in generating novel bioactive molecules .

生物活性

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the formation of azetidine and pyrrolidine rings, which can be achieved through various synthetic methodologies. Recent advancements in iridium-catalyzed reactions have facilitated the generation of pyrrolidines from tertiary amides, enhancing the accessibility of such compounds for biological evaluation .

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with structural similarities have shown potent cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical carcinoma) cells. In vitro studies indicated that these compounds can induce cell death through mechanisms such as apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 10.5 | Apoptosis |

| Compound B | HeLa | 15.2 | Cell Cycle Arrest |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, related azetidine and pyrrolidine derivatives have been evaluated for their antimicrobial activities. Notably, some compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating their potential as novel antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications in the azetidine core significantly influence antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound C | 0.96 | Bactericidal |

| Compound D | 7.81 | Bacteriostatic |

| This compound | TBD | TBD |

The mechanisms underlying the biological activities of this compound are multifaceted. Studies suggest that these compounds may interact with specific cellular pathways involved in apoptosis and inflammation. For instance, they may inhibit key signaling pathways such as STAT3, which is often constitutively active in various cancers .

Case Studies

In a notable study, a series of pyrrolidine derivatives were tested for their effects on human cancer cell lines and demonstrated varying degrees of cytotoxicity depending on their structural modifications. The findings highlighted the importance of substituent groups in enhancing or diminishing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine?

The synthesis typically involves multi-step processes, including cyclization of precursors (e.g., azetidine and pyrrolidine derivatives) and coupling reactions. Key steps include:

- Azetidine Activation : Use coupling agents like dicyclohexylcarbodiimide (DCC) to activate the azetidine-3-carbonyl group for nucleophilic attack .

- Pyrrolidine Functionalization : Introduce the methoxymethyl group via alkylation or substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Employ high-performance liquid chromatography (HPLC) to isolate intermediates and final products with ≥95% purity .

Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control (0–25°C for sensitive intermediates) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the azetidine-pyrrolidine linkage and methoxymethyl substitution .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., expected [M+H]+ ion) and detects impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring, if crystalline derivatives are available .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

- Thermal Stability : Conduct accelerated degradation studies at 40–60°C to identify decomposition products via LC-MS .

- Light Sensitivity : Store in amber vials and monitor UV-vis spectral changes over time .

- Hygroscopicity : Use dynamic vapor sorption (DVS) to evaluate moisture uptake, which may affect crystallinity .

Q. What preliminary assays are recommended to evaluate biological activity?

- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATPase activity) .

- Cellular Permeability : Use Caco-2 cell monolayers to predict blood-brain barrier penetration, critical for CNS-targeted applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Core Modifications : Compare analogs with varied substituents (e.g., replacing methoxymethyl with ethoxymethyl or removing the azetidine carbonyl) to assess impact on target binding .

- Stereochemical Probes : Synthesize enantiomers using chiral catalysts (e.g., BINOL-derived ligands) to determine if activity is stereospecific .

Q. What computational methods are suitable for predicting target interactions?

- Molecular Docking : Use AutoDock Vina with crystal structures of related targets (e.g., GPCRs) to identify key hydrogen bonds with the azetidine carbonyl .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

- Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolite Screening : Use LC-MS to check for in situ degradation products that may interfere with activity measurements .

Q. What strategies enable enantiomeric separation of this compound?

- Chiral HPLC : Utilize columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases and isocratic elution (hexane:isopropanol 90:10) .

- Kinetic Resolution : Employ lipase-catalyzed acylations to selectively modify one enantiomer .

Q. How can metabolic stability be evaluated in preclinical models?

- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. What techniques elucidate interactions with biological targets at the atomic level?

- Cryo-EM : Resolve compound-bound protein complexes (e.g., ion channels) to map binding pockets .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to refine docking models .

特性

IUPAC Name |

azetidin-3-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-14-7-8-2-3-12(6-8)10(13)9-4-11-5-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFDICXWQRCHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(C1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。